molecular formula C8H9BrFNO B8370737 2-(2-Bromo-5-fluoro-pyridin-4-yl)-propan-2-ol

2-(2-Bromo-5-fluoro-pyridin-4-yl)-propan-2-ol

Cat. No. B8370737
M. Wt: 234.07 g/mol
InChI Key: BUBMXGSVIFMYCQ-UHFFFAOYSA-N
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Patent
US08637508B2

Procedure details

To a solution of 2-bromo-5-fluoro-pyridine (CAS 41404-58-4, 25.0 g, 139 mmol) in THF (300 ml) was added dropwise LDA (100 ml of a 2M soln. in THF/heptane/ethylbenzene, 200 mmol) at −78° C. under a N2 atmosphere. Stirring was continued for 1 h at −78° C., then acetone (20.44 ml, 16.17 g, 278 mmol) was added dropwise and stirring was continued at −78° C. for another 1 h. The reaction mixture was quenched with aq. 1M NH4Cl soln. and diluted with EtOAc. The phases were separated and the aq. phase was twice reextracted with EtOAc. The combined org. phases were washed with brine, dried over Na2SO4, filtered, concentrated. Flash chromatography on silica gel (gradient cyclohexane:EtOAc 100:0 to 90:10) followed by crystallization from pentane yielded the title compound as a colourless solid. HPLC RtH4=0.81 min; ESIMS: 234, 236 [(M+H)+]; 1H NMR (400 MHz, DMSO-d6): δ 8.32 (br s, 1H), 7.71 (d, 1H), 5.57 (s, 1H), 4.90 (t, 1H), 3.65-3.57 (m, 1H), 3.53-3.44 (m, 1H), 1.39 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.44 mL
Type
reactant
Reaction Step Two
Name
THF heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[Li+].CC([N-]C(C)C)C.[CH3:17][C:18]([CH3:20])=[O:19]>C1COCC1.C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C>[Br:1][C:2]1[CH:7]=[C:6]([C:18]([OH:19])([CH3:20])[CH3:17])[C:5]([F:8])=[CH:4][N:3]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20.44 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
THF heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aq. 1M NH4Cl soln
ADDITION
Type
ADDITION
Details
and diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Flash chromatography on silica gel (gradient cyclohexane:EtOAc 100:0 to 90:10) followed by crystallization from pentane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)C(C)(C)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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